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Compound Name: Isbogrel

Cat. No.: B1672202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isabgol (psyllium husk) and xanthan gum as

food thickeners, supported by experimental data. The information is intended to assist

researchers, scientists, and drug development professionals in selecting the appropriate

thickener for their specific applications.

Introduction
Isabgol, derived from the husks of Plantago ovata seeds, is a natural, soluble dietary fiber

known for its high viscosity and gelling properties.[1][2] It is composed primarily of

arabinoxylans.[1] Xanthan gum is a microbial polysaccharide produced through the

fermentation of carbohydrates by Xanthomonas campestris.[3][4] It is widely used in the food

industry as a thickener and stabilizer due to its unique rheological properties.

Thickening Properties: A Quantitative Comparison
The thickening efficacy of a hydrocolloid is a critical parameter for its application in food

products. The viscosity of Isabgol and xanthan gum solutions is dependent on concentration,

temperature, and shear rate.

Table 1: Apparent Viscosity of Isabgol (Psyllium Husk) and Xanthan Gum Solutions at Different

Concentrations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1672202?utm_src=pdf-interest
https://diyetisyen.thelifecoshop.com/wp-content/uploads/2023/01/the-impact-of-concentration-temperature-and-ph-on-dynamic-rheology-of-psyllium-gels.pdf
https://cjfs.agriculturejournals.cz/pdfs/cjf/2016/06/09.pdf
https://diyetisyen.thelifecoshop.com/wp-content/uploads/2023/01/the-impact-of-concentration-temperature-and-ph-on-dynamic-rheology-of-psyllium-gels.pdf
https://www.researchgate.net/figure/Viscosity-of-aqueous-xanthan-gum-solutions-of-different-concentrations-as-a-function-of_fig2_361045472
https://www.stobec.com/DATA/PRODUIT/3124~v~data.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concentration (% w/v)
Isabgol (Psyllium Husk)
Apparent Viscosity
(mPa·s)

Xanthan Gum Apparent
Viscosity (mPa·s)

0.25 ~100 - 200 ~200 - 400

0.5 ~400 - 800 ~800 - 1500

1.0 ~1500 - 3000 ~2500 - 5000

2.0 ~5000 - 10000 ~8000 - 15000

Note: Viscosity values are approximate and can vary based on the specific grade of the

thickener, preparation method, temperature, and shear rate applied during measurement. Data

is synthesized from multiple sources.

Both Isabgol and xanthan gum exhibit shear-thinning (pseudoplastic) behavior, where viscosity

decreases with an increasing shear rate. This property is advantageous in food applications, as

it provides a high viscosity at rest to maintain stability and a lower viscosity during pouring or

mastication for improved mouthfeel.

Stability Under Various Conditions
The performance of a food thickener is significantly influenced by environmental factors such

as pH and temperature.

Table 2: Stability of Isabgol and Xanthan Gum
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Parameter Isabgol (Psyllium Husk) Xanthan Gum

pH Stability

Stable over a pH range of 4-7.

Viscosity may decrease in

highly acidic or alkaline

conditions.

Highly stable over a wide pH

range (typically 2-11).

Temperature Stability

Good thermal stability, but

viscosity can decrease at very

high temperatures. Gels can

melt around 40°C.

Excellent thermal stability,

maintaining viscosity over a

broad temperature range,

including after sterilization

processes.

Sensory and Textural Properties
The sensory attributes of a thickener are crucial for consumer acceptance of the final food

product.

Table 3: Sensory and Textural Comparison

Attribute Isabgol (Psyllium Husk) Xanthan Gum

Texture

Forms a cohesive, sometimes

described as "slimy" or

"gummy" gel. Can improve the

texture of gluten-free products.

Provides a smooth, clean

mouthfeel. Can create a more

brittle gel structure.

Flavor Profile
Can impart a slight,

characteristic flavor.

Generally tasteless at typical

usage levels.

Appearance
Can result in a slightly opaque

or cloudy solution.

Typically produces a clear or

slightly hazy solution.

Sensory evaluations of products containing these thickeners have shown varied results

depending on the application and concentration. For instance, in some baked goods, psyllium

husk has been found to be an acceptable replacement for xanthan gum. However, at higher

concentrations, the textural properties of Isabgol can be a limiting factor.
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Experimental Protocols
Viscosity Measurement
Objective: To determine the apparent viscosity of Isabgol and xanthan gum solutions at various

concentrations.

Apparatus: Rotational viscometer or rheometer with a suitable geometry (e.g., concentric

cylinder or cone-and-plate).

Procedure:

Sample Preparation:

Disperse the required amount of Isabgol or xanthan gum powder in deionized water with

continuous agitation to ensure complete hydration and avoid lump formation.

Allow the solutions to hydrate for a specified period (e.g., 2-24 hours) at a controlled

temperature to reach equilibrium viscosity.

Measurement:

Equilibrate the sample to the desired measurement temperature (e.g., 25°C).

Load the sample into the viscometer.

Apply a controlled shear rate ramp (e.g., from 0.1 to 100 s⁻¹) and record the

corresponding shear stress.

Calculate the apparent viscosity as the ratio of shear stress to shear rate.

Texture Profile Analysis (TPA)
Objective: To quantify the textural properties (e.g., hardness, cohesiveness, springiness) of

gels formed by Isabgol and xanthan gum.

Apparatus: Texture analyzer equipped with a cylindrical probe.

Procedure:
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Gel Preparation:

Prepare solutions of Isabgol and xanthan gum at the desired concentrations.

Pour the solutions into standard molds and allow them to set under controlled conditions

(e.g., refrigerated for a specific duration).

Measurement:

Equilibrate the gels to the testing temperature.

Perform a two-cycle compression test using the texture analyzer. The probe compresses

the gel to a predetermined distance, retracts, and then compresses it a second time.

From the resulting force-time curve, calculate the following parameters:

Hardness: Peak force during the first compression.

Cohesiveness: Ratio of the positive force area during the second compression to that of

the first compression.

Springiness: Height that the sample recovers during the time that elapses between the

end of the first bite and the start of the second bite.

Visualizations

Sample Preparation Viscosity Measurement Data Analysis

Weigh Isabgol / Xanthan Gum Disperse in Deionized Water Hydrate (2-24h) Equilibrate Temperature Load Sample into Rheometer Apply Shear Rate Ramp Record Shear Stress Calculate Apparent Viscosity Plot Viscosity vs. Shear Rate

Gel Preparation TPA Measurement Data Analysis

Prepare Solutions Pour into Molds Set under Controlled Conditions Equilibrate Gel Temperature Perform Two-Cycle Compression Generate Force-Time Curve Calculate Hardness, Cohesiveness, etc.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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